cis-1-Chloropropene

Description

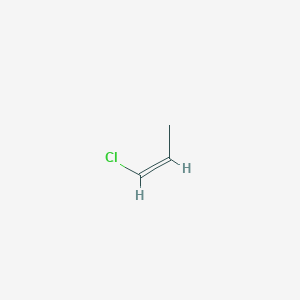

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJKYNZGFSVRC-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859499 | |

| Record name | (Z)-1-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

35-36 °C | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 (WATER= 1) | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

507.0 [mmHg], 507 mm Hg at 25 °C | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid /cis and trans isomers/ | |

CAS No. |

590-21-6, 16136-84-8 | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1-chloro-, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropropene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/281BMI97V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

cis-1-Chloropropene CAS number and properties

An In-depth Technical Guide to cis-1-Chloropropene (CAS Number: 16136-84-8)

This technical guide provides a comprehensive overview of this compound, also known as (Z)-1-chloro-1-propene, for researchers, scientists, and professionals in drug development. It covers the chemical's properties, synthesis, reactivity, and analytical methods, with quantitative data presented in structured tables and experimental methodologies detailed.

Chemical Identity and Physical Properties

This compound is a colorless liquid with the chemical formula C₃H₅Cl.[1] It is one of the geometric isomers of 1-chloropropene, the other being trans-1-chloropropene.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16136-84-8 | [1] |

| Molecular Formula | C₃H₅Cl | [1] |

| Molecular Weight | 76.52 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 32.45 °C | [1] |

| Melting Point | -134.8 °C | [1] |

| Density | 0.9271 g/cm³ | [1] |

| Refractive Index | 1.4000 | [1] |

| Vapor Pressure | 486 mmHg at 25°C | [1] |

| Flash Point | < -6 °C (21 °F) | [1] |

| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, chloroform. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Reference |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) are available for solutions in acetone and benzene.[2] | [2] |

| ¹³C NMR | Spectral data in CDCl₃ is available. | [1][2] |

| Infrared (IR) | IR spectrum data (KBr disc) is available. | [1][3] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | [1] |

Synthesis and Reactivity

This compound is a reactive compound used in the synthesis of various organic chemicals.[1]

Synthesis

A common method for the preparation of 1-chloropropene is the catalytic dehydrochlorination of 1,2-dichloropropane. This process typically yields a mixture of cis- and trans-1-chloropropene.

Experimental Protocol: Synthesis of 1-Chloropropene

This protocol is adapted from a patented method for the synthesis of 1-chloropropene.

-

Catalyst Preparation: A catalyst is prepared by impregnating a support material (e.g., activated carbon) with an aqueous solution of metal chlorides, such as cobalt(II) chloride, a platinum or palladium compound (e.g., H₂PtCl₆ or PdCl₂), and a lanthanide chloride (e.g., CeCl₃ or LaCl₃). The impregnated support is then dried under a nitrogen atmosphere at 120°C and subsequently calcined at 500°C for several hours.

-

Dehydrochlorination Reaction: The prepared catalyst is loaded into a fixed-bed reactor. The reactor is heated to 300-400°C under a nitrogen stream. 1,2-dichloropropane is then introduced into the reactor at a controlled feed rate.

-

Product Collection and Analysis: The reaction products are collected by cooling the effluent gas stream. The resulting liquid, containing a mixture of cis- and trans-1-chloropropene, can be analyzed by gas chromatography to determine the conversion of the starting material and the selectivity for the desired products. The typical ratio of trans- to this compound produced by this method is approximately 3:1. Further purification by fractional distillation would be required to isolate the cis isomer.

Reactivity

This compound is a highly reactive compound that can participate in various chemical reactions. It is used as a starting material for the production of pharmaceuticals, agrochemicals, and polymers.[1] Its reactivity is attributed to the presence of the double bond and the chlorine atom.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard Information | Precautionary Measures | Reference |

| Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. | |

| Moderately toxic by ingestion. Mildly toxic by skin contact and inhalation. | Avoid breathing fumes/vapors. Use in a well-ventilated area. Wear protective gloves and clothing. | [1] |

| Causes skin and eye irritation. | Wear safety glasses with side-shields. | [1] |

| Questionable carcinogen with experimental neoplastigenic data. | Handle with caution and minimize exposure. | [1] |

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of related volatile organochlorine compounds.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for volatile organic compounds (e.g., DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.

-

Sample Preparation: Samples can be prepared by dissolving the analyte in a suitable solvent, such as hexane. For trace analysis in complex matrices, a sample extraction and concentration step may be necessary.

-

GC Conditions:

-

Injector Temperature: 200°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 35°C, ramp to 130°C at 10°C/min, then ramp to 220°C at 60°C/min and hold for 1 minute.

-

-

MS Conditions:

-

Interface Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI)

-

-

Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard of this compound for identification and quantification.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its isomers.

Caption: Isomeric relationships of 1-chloropropene.

References

An In-depth Technical Guide on the Physical Properties of (Z)-1-Chloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (Z)-1-Chloro-1-propene. The information is presented to support research, development, and application activities where this compound is utilized. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are described.

Introduction

(Z)-1-Chloro-1-propene, also known as cis-1-chloropropene, is a halogenated alkene with the chemical formula C₃H₅Cl.[1][2] It exists as a colorless liquid and is recognized for its applications as a solvent and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3] A thorough understanding of its physical properties is essential for its safe handling, application, and for the design of chemical processes in which it is a constituent.

Molecular and Chemical Identity

-

IUPAC Name: (Z)-1-chloroprop-1-ene[1]

-

CAS Number: 16136-84-8[1]

-

Molecular Formula: C₃H₅Cl[1]

-

SMILES: C/C=C\Cl[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of (Z)-1-Chloro-1-propene based on available data. It is important to note that slight variations in reported values exist across different sources.

| Physical Property | Value | Reference(s) |

| Molecular Weight | 76.52 g/mol | [1][4] |

| Appearance | Colorless liquid with a disagreeable odor. | [4][5] |

| Boiling Point | 32.45 °C | [3] |

| Melting Point | -134.8 °C | [3][6] |

| Density | 0.9271 g/cm³ | [3][6] |

| Refractive Index | 1.4000 | [3][6] |

| Vapor Pressure | 486 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; soluble in ether, acetone, benzene, and chloroform. | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 1.75880 | [3][7] |

Experimental Protocols for Property Determination

While specific experimental details for (Z)-1-Chloro-1-propene are not extensively published, the following are generalized, standard methodologies for determining the key physical properties of a volatile organic compound.

4.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like (Z)-1-Chloro-1-propene, a common method is distillation.

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, and the liquid is heated gently.

-

The temperature is recorded when the liquid is boiling, and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

-

4.2. Melting Point Determination

The melting point is the temperature at which a substance changes from a solid to a liquid.

-

Apparatus: A melting point apparatus, which typically includes a heated block, a thermometer or a digital temperature sensor, and a sample holder (e.g., a capillary tube).

-

Procedure:

-

A small amount of the solidified sample is placed in a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly, and the temperature range over which the substance melts is recorded.

-

4.3. Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4.4. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the scale.

-

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the determination and analysis of the physical properties of a chemical compound like (Z)-1-Chloro-1-propene.

Caption: Workflow for Physical Property Determination.

This guide provides essential physical property data and procedural context for (Z)-1-Chloro-1-propene, intended to aid professionals in its scientific and industrial applications.

References

- 1. 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1Z)-1-Chloro-1-propene | C3H5Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Page loading... [guidechem.com]

- 4. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 16136-84-8 [chemicalbook.com]

- 7. 1-chloro-1-propene | CAS#:16136-85-9 | Chemsrc [chemsrc.com]

Spectroscopic Analysis of cis-1-Chloropropene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cis-1-chloropropene, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value (in Acetone) | Value (in Benzene) |

| Solvent | Acetone | Benzene |

| Frequency | 300 MHz | 300 MHz |

| Proton A (δ, ppm) | 6.14 | 5.71 |

| Proton B (δ, ppm) | 5.90 | 5.35 |

| Proton C (δ, ppm) | 1.72 | 1.50 |

| J(A,B) (Hz) | 7.0 | 7.0 |

| J(A,C) (Hz) | -1.8 | -1.8 |

| J(B,C) (Hz) | 6.8 | 6.8 |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | Data not explicitly found in search results |

| C2 | Data not explicitly found in search results |

| C3 | Data not explicitly found in search results |

While several sources indicate the availability of ¹³C NMR data for this compound, specific chemical shift values were not located in the provided search results.[2][3][4]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000-2850 | C-H stretching vibrations |

| ~1650 | C=C stretching vibration |

| ~1450, ~1375 | C-H bending vibrations |

| ~700 | C-Cl stretching vibration |

Characteristic absorption bands are inferred from general principles of IR spectroscopy and data available on similar compounds.[5][6][7]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 78 | Molecular ion peak [M+2]⁺ (with ³⁷Cl isotope) | High |

| 76 | Molecular ion peak [M]⁺ (with ³⁵Cl isotope) | High |

| 41 | Propargyl cation [C₃H₅]⁺ | 100% (Base Peak) |

| 39 | Cyclopropenyl cation [C₃H₃]⁺ | High |

Data sourced from PubChem and ChemicalBook.[4][8][9]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., acetone-d₆, benzene-d₆, or chloroform-d). A common concentration is 10 mol%. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[10][11]

-

Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 400 MHz instrument) is initialized.[12][13] The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio.[14] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[15] A relaxation delay is used between pulses to allow for the nuclei to return to their equilibrium state.[16]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS).[12][17]

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Background Scan: A background spectrum of the clean ATR crystal is collected. This scan accounts for absorptions from atmospheric CO₂ and water vapor, as well as any impurities on the crystal, and is subtracted from the sample spectrum.[18]

-

Sample Application: A drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[18]

-

Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam reflects off the internal surface in contact with the sample, and the evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.[18]

-

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands.

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[19]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺).[19]

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[9][19]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[19]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for structural analysis of this compound.

References

- 1. This compound(16136-84-8) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(16136-84-8) 13C NMR [m.chemicalbook.com]

- 4. 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(16136-84-8) IR Spectrum [chemicalbook.com]

- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Propene, 1-chloro- [webbook.nist.gov]

- 8. 1-CHLORO-1-PROPENE(590-21-6) MS spectrum [chemicalbook.com]

- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. epfl.ch [epfl.ch]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. sc.edu [sc.edu]

- 18. youtube.com [youtube.com]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Thermodynamic Stability of cis- vs trans-1-Chloropropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of cis- and trans-1-chloropropene isomers. A thorough understanding of the relative stabilities of these geometric isomers is crucial for professionals in chemical research and drug development, as isomerism can significantly impact reaction pathways, product distribution, and biological activity. This document summarizes key thermodynamic data, outlines the experimental methodologies used for their determination, and provides visualizations to illustrate the core concepts.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a chemical compound is inversely related to its standard Gibbs free energy of formation (ΔGf°). A lower (more negative) ΔGf° indicates greater stability. The Gibbs free energy change (ΔG) for a process, such as the isomerization of cis-1-chloropropene to trans-1-chloropropene, determines the spontaneity of the reaction under constant temperature and pressure. It is defined by the equation:

ΔG = ΔH - TΔS

where:

-

ΔH is the change in enthalpy, representing the heat absorbed or released during the reaction. A negative ΔH (exothermic reaction) favors spontaneity.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, representing the change in disorder or randomness of the system. A positive ΔS (increase in disorder) favors spontaneity.

For acyclic alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance between substituent groups on the same side of the double bond.

Quantitative Thermodynamic Data

The following table summarizes the available experimental thermodynamic data for the gas-phase isomers of 1-chloropropene at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | This compound ((Z)-1-chloropropene) | trans-1-Chloropropene ((E)-1-chloropropene) | Data Source(s) |

| Standard Enthalpy of Formation (ΔHf°) | -9.0 ± 0.27 kJ/mol | -12.0 kJ/mol | [1][2][3] |

| Enthalpy of Isomerization (ΔH°iso) | \multicolumn{2}{c | }{-3.0 ± 0.27 kJ/mol (cis to trans)} | [1][3] |

Note on Data Calculation: The standard enthalpy of formation for this compound was calculated using the experimentally determined standard enthalpy of formation for the trans isomer and the enthalpy of isomerization from the cis to the trans form. Specifically, ΔHf°(cis) = ΔHf°(trans) - ΔH°iso.

Analysis of Thermodynamic Stability

The key finding from the available data is that the isomerization of this compound to trans-1-chloropropene is an exothermic process, releasing approximately 3.0 kJ/mol of energy.[1][3] This indicates that trans-1-chloropropene is enthalpically more stable than this compound. This is the expected outcome due to the steric strain between the chlorine atom and the methyl group in the cis conformation. In the trans isomer, these larger groups are on opposite sides of the double bond, minimizing steric repulsion.

The logical relationship of the relative energies of the two isomers can be visualized as follows:

Experimental Protocols

The thermodynamic data presented in this guide are derived from equilibrium studies of the isomerization reaction between cis- and trans-1-chloropropene. While the full experimental details are contained within the original research articles, the general methodologies are described below.

Gas-Phase Equilibrium Studies

The enthalpy of isomerization is often determined by studying the equilibrium between the two isomers at various temperatures. A general workflow for such an experiment is as follows:

In the work of Shevtsova and Andreevskii (1971), the heat of isomerization was determined by studying the equilibrium in the gas phase.[1][3] This typically involves the following steps:

-

Sample Preparation: A sample of 1-chloropropene, often a mixture of the cis and trans isomers, is prepared.

-

Equilibration: The sample is introduced into a sealed reactor and heated to a specific temperature. The mixture is allowed to reach thermal and chemical equilibrium, where the rates of the forward (cis to trans) and reverse (trans to cis) reactions are equal.

-

Analysis: After equilibrium is established, the composition of the mixture is analyzed, typically using gas chromatography (GC), to determine the relative concentrations of the cis and trans isomers.

-

Temperature Variation: The experiment is repeated at several different temperatures.

-

Data Analysis: The equilibrium constant (Keq) is calculated for each temperature. According to the van 't Hoff equation, a plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔH°/R, where R is the gas constant. From this plot, the standard enthalpy change (ΔH°) for the isomerization can be determined. The standard entropy change (ΔS°) can be determined from the intercept.

Catalyzed Isomerization

In some studies, a catalyst is used to facilitate the equilibration of the isomers. For instance, Abell and Adolf (1969) used HBr as a catalyst in their study of the photoisomerization of allyl halides, which can be related to the 1-chloropropene system.[1][3] The use of a catalyst accelerates the attainment of equilibrium but does not alter the position of the equilibrium and therefore does not affect the thermodynamic parameters derived from it.

Determination of Enthalpy of Formation

The standard enthalpy of formation of trans-1-chloropropene was determined by Alfassi, Golden, and Benson (1973) through the study of isomerization reactions.[1][2] This method often involves relating the enthalpy of formation of the target compound to that of other compounds with well-known thermodynamic properties through a series of balanced chemical reactions where the overall enthalpy change is experimentally measured.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Chemical Hazards of cis-1-Chloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Chloropropene (C₃H₅Cl) is a volatile, colorless liquid with significant applications in chemical synthesis. Its high reactivity, stemming from the presence of a double bond and a chlorine atom, makes it a valuable intermediate. However, this reactivity also underpins its considerable chemical hazards, including high flammability and significant toxicological concerns. This technical guide provides a comprehensive overview of the reactivity and chemical hazards of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its physical and chemical properties, reactivity profile, known chemical hazards, and relevant experimental protocols for toxicity assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅Cl | [1] |

| Molecular Weight | 76.53 g/mol | [1] |

| CAS Number | 16136-84-8 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Disagreeable | [2] |

| Boiling Point | 32.8 °C at 760 mmHg | [2] |

| Melting Point | -134.8 °C | [2] |

| Density | 0.9347 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 507.0 mmHg at 25 °C | [2] |

| Flash Point | < -6 °C (< 21 °F) | [3] |

| Refractive Index | 1.4055 at 20 °C/D | [2] |

| Solubility | Soluble in ether, acetone, benzene, chloroform; slightly soluble in water. | [2][4] |

Chemical Reactivity

This compound is a reactive molecule due to the presence of both a C=C double bond and a labile chlorine atom. This allows it to undergo a variety of chemical transformations.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. The addition of hydrogen halides (HX), for instance, proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, while the halide will add to the more substituted carbon. The general mechanism involves the initial attack of the electrophile (H⁺) on the double bond to form a carbocation, followed by the rapid attack of the nucleophile (X⁻) on the carbocation.[2][5]

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by nucleophiles. However, vinylic halides like this compound are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. The sp² hybridization of the carbon atom bonded to the chlorine and the potential for resonance make the C-Cl bond stronger and less susceptible to cleavage. Reactions with strong nucleophiles, such as sodium methoxide, can proceed, potentially leading to substitution or elimination products depending on the reaction conditions.[6][7]

Polymerization

Due to its double bond, this compound can undergo polymerization. This process is typically initiated by free radicals, which can be generated from initiators like peroxides (e.g., benzoyl peroxide) or azo compounds upon heating or irradiation.[8][9] The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.[8][9] The properties of the resulting polymer will depend on the specific polymerization conditions.

Oxidation

This compound can be oxidized, particularly at the double bond. A key oxidation reaction in a biological context is the epoxidation catalyzed by cytochrome P450 enzymes to form this compound oxide. This epoxide is a reactive intermediate and is implicated in the compound's carcinogenicity.

The rate constant for the vapor-phase reaction of 1-chloro-1-propene with ozone has been estimated to be 0.8 x 10⁻¹⁸ cm³/molecule-sec at 25 °C for the cis-isomer. This corresponds to an atmospheric half-life of about 14 days at a typical atmospheric ozone concentration.

Chemical Hazards and Toxicology

This compound presents several significant hazards that necessitate strict safety protocols in a laboratory or industrial setting.

Flammability and Explosive Hazards

This compound is a highly flammable liquid with a low flash point of less than -6 °C.[3] Its vapors can form explosive mixtures with air within the flammable limits.

| Hazard | Value | Reference(s) |

| Flash Point | < -6 °C (< 21 °F) | [3] |

| Lower Flammable Limit | 4.5% by volume | [2] |

| Upper Flammable Limit | 16% by volume | [2] |

It is crucial to handle this compound away from ignition sources and in a well-ventilated area.

Health Hazards and Toxicity

This compound is toxic and poses several health risks upon exposure.

| Toxicity Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ (cis-isomer) | 121 mg/kg | Rat | [3][10] |

| Acute Oral LD₅₀ (cis-isomer, males) | 126 mg/kg | Rat | [10] |

| Acute Oral LD₅₀ (cis-isomer, females) | 117 mg/kg | Rat | [10] |

-

Inhalation: Harmful if inhaled. Vapors may cause respiratory irritation.[11]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact can lead to more severe damage.[12]

-

Eye Contact: Causes serious eye irritation.[12]

-

Ingestion: Harmful if swallowed.[10]

Carcinogenicity and Metabolism

The primary concern regarding the long-term health effects of this compound is its potential carcinogenicity. This is closely linked to its metabolic activation. The main metabolic pathways are believed to be:

-

Cytochrome P450 (CYP) Mediated Epoxidation: The double bond is oxidized by CYP enzymes to form the highly reactive electrophile, this compound oxide. This epoxide can then bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

-

Glutathione (GSH) Conjugation: this compound can be conjugated with glutathione, a cellular antioxidant. This is generally a detoxification pathway, leading to the formation of a mercapturic acid derivative that is excreted in the urine. However, the initial glutathione conjugate can also be a reactive species.[13][14]

The cis-isomer of 1,3-dichloropropene has been shown to be more reactive towards glutathione conjugation than the trans-isomer.

Below is a diagram illustrating the proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicological properties of chemicals like this compound. Below are summaries of key experimental methodologies.

Carcinogenicity Bioassay (Based on DiPaolo et al., 1982)

A study on the carcinogenicity of epoxides of structurally related chloroalkenes, including this compound oxide, provides a relevant protocol.

-

Objective: To determine the carcinogenic potential of this compound oxide.

-

Animal Model: Female ICR/Ha Swiss mice.

-

Experimental Groups: A control group and a group for each tested epoxide.

-

Administration Routes:

-

Dermal Application: The test compound is applied to the skin of the mice three times a week for the lifespan of the animals.

-

Subcutaneous Injection: The test compound is injected subcutaneously once a week for the lifespan of the animals.

-

-

Endpoint Assessment: The animals are monitored for the development of tumors. At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify and classify any tumors.

-

Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase.

Acute Oral Toxicity (OECD Test Guideline 423)

This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.

-

Objective: To determine the LD₅₀ value and identify signs of acute toxicity.

-

Animal Model: Typically rats, of a single sex (usually females).

-

Procedure:

-

Animals are fasted overnight before dosing.

-

A single dose of the test substance is administered by oral gavage.

-

The procedure starts with a dose expected to produce some signs of toxicity. Dosing is done in a stepwise manner with groups of three animals.

-

The outcome of the first step (mortality or survival) determines the dose for the next step (higher or lower).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The LD₅₀ is determined based on the mortality data. A full necropsy of all animals is performed.

Dermal Irritation (Based on OECD Test Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation.[12]

-

Objective: To evaluate the skin irritation potential of a substance.

-

Animal Model: Albino rabbits.

-

Procedure:

-

A small area of the rabbit's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored using a standardized scale (e.g., Draize scale). The scores are used to calculate a Primary Irritation Index (PII) to classify the substance's irritation potential.[15]

Safe Handling and Storage

Given its hazardous nature, strict safety precautions are mandatory when handling this compound.

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents. It should be stored in a flammable liquids cabinet.

-

Spills: In case of a spill, evacuate the area, eliminate all ignition sources, and use an absorbent material to clean up the spill. Dispose of the waste in accordance with local regulations.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray may be ineffective but can be used to cool containers.

Conclusion

This compound is a highly reactive and hazardous chemical that requires careful handling and a thorough understanding of its properties. Its utility in organic synthesis is balanced by its significant flammability and toxicity, including its potential as a carcinogen through metabolic activation to a reactive epoxide. Researchers and professionals working with this compound must adhere to strict safety protocols and be fully aware of its chemical behavior and toxicological profile. The information and protocols provided in this guide are intended to support the safe and effective use of this compound in a research and development context.

References

- 1. Metabolic activation of 1,2-dibromo-3-chloropropane to mutagenic metabolites: detection and mechanism of formation of (Z)- and (E)-2-chloro-3-(bromomethyl)oxirane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. quora.com [quora.com]

- 5. nveo.org [nveo.org]

- 6. Compare the relative rate of reaction of cis- and trans-1-chloro-3-isopro.. [askfilo.com]

- 7. my.gauthmath.com [my.gauthmath.com]

- 8. Polymerization Reactions [chemed.chem.purdue.edu]

- 9. ethz.ch [ethz.ch]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. A Study on Subchronic Inhalation Toxicity of 1-Chloropropane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 14. brainly.in [brainly.in]

- 15. Evaluation of dermal corrosion and irritation by Cytoreg in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for handling cis-1-Chloropropene

An In-depth Technical Guide to the Health and Safety of cis-1-Chloropropene

Introduction

This compound (CAS RN: 16136-84-8), the (Z)-isomer of 1-chloro-1-propene, is a highly flammable, colorless liquid with a disagreeable odor.[1][2][3] It serves as a reactive chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[3] Its high reactivity and hazardous properties necessitate a thorough understanding of safety protocols for handling in a laboratory or industrial setting.[3] This guide provides comprehensive health and safety information tailored for researchers, scientists, and drug development professionals, summarizing key data, outlining emergency procedures, and detailing relevant experimental insights.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards include its high flammability and its toxicity upon exposure through various routes. It is crucial to recognize these dangers before handling the substance.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[4]

-

H304: May be fatal if swallowed and enters airways.[4]

Toxicological Properties

The toxicity of this compound is a significant concern for personnel. Exposure can lead to both acute and chronic health effects.

-

Acute Toxicity: The substance is moderately toxic if ingested and harmful if it comes into contact with skin or is inhaled.[3][4] Symptoms of acute exposure may include irritation of the eyes, skin, and respiratory tract, coughing, dermatitis, and central nervous system depression.[5]

-

Irritation: It is a known skin and eye irritant.[3] Direct contact can cause redness, pain, and in severe cases, chemical burns. Inhalation may lead to respiratory tract irritation.[4]

-

Carcinogenicity: this compound is listed as a "questionable carcinogen with experimental neoplastigenic data".[3] The mechanism of carcinogenicity is believed to involve metabolic activation to its epoxide, this compound oxide.[2] Studies on mouse skin showed that this epoxide metabolite induced statistically significant incidences of squamous cell carcinomas.[2] This metabolic activation pathway is a critical consideration for long-term exposure risk assessment.

Quantitative Toxicological Data

| Parameter | Value/Observation | Species | Reference |

| Carcinogenicity | Epoxide metabolite induced squamous carcinomas. | Mouse | [2] |

| Toxicity | Moderately toxic by ingestion; very mildly toxic by skin contact and inhalation. | General | [3] |

| Irritation | Skin and eye irritant. | General | [3] |

| Mutagenicity | Mutation data reported. | General | [3] |

Physicochemical Information

Understanding the physicochemical properties of this compound is fundamental to designing safe experiments and handling procedures.

| Property | Value | Reference(s) |

| CAS Number | 16136-84-8 | [3][6] |

| Molecular Formula | C₃H₅Cl | [3][6] |

| Molecular Weight | 76.52 g/mol | [3][6] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 32.45 - 38 °C | [1][2][3] |

| Melting Point | -134.8 °C | [2][3] |

| Flash Point | < -6 °C (< 21 °F) | [3] |

| Density | 0.927 g/cm³ at 20 °C | [2][3] |

| Vapor Pressure | 486 mmHg at 25 °C | [3] |

| Water Solubility | Slightly soluble | [1][2] |

| Solubility in Organics | Soluble in ether, acetone, benzene, chloroform. | [1][2] |

| log Kow | 1.7 - 2.0 (estimated) | [1][2] |

Safe Handling and Storage

Strict adherence to safe handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle in a well-ventilated area.[1] Operations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1] All equipment used when handling the product must be grounded to prevent static electricity discharge.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber, Viton) inspected prior to use.[1][7] Wear fire/flame resistant and impervious clothing, such as a lab coat.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges.[1]

Handling and Storage Procedures

-

Handling: Use only non-sparking tools.[1][8] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store separately from incompatible materials such as strong oxidizing agents and active metals.[1][5]

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.

Spill and Leak Response

-

Immediate Actions: ELIMINATE all sources of ignition (no smoking, flares, sparks, or flames).[1][2] Evacuate personnel to a safe area.[1]

-

Containment: Prevent further leakage if it is safe to do so.[1] For small spills, use absorbent paper or other non-combustible absorbent material (e.g., sand, earth).[5] For large spills, dike the area to contain the material.[8]

-

Cleanup: Collect the absorbed material using spark-proof tools and place it in a sealed, vapor-tight plastic bag or container for disposal.[1][5] Do not let the chemical enter drains.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][8]

-

Specific Hazards: The substance is a very dangerous fire hazard when exposed to heat or flames.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8] Heating to decomposition emits toxic fumes of hydrogen chloride.[3][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[1][8]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]

Cited Experimental Protocols

Detailed experimental protocols for this compound are scarce in the provided search results. However, a relevant study on the formation of epoxide metabolites from the related compound 1,3-dichloropropene provides a methodological framework that could be adapted for studying this compound.

Protocol: Epoxide Formation Measurement in Liver (Adapted from Ghassee et al., 1998a) [9]

-

Objective: To measure the in-vivo formation of epoxide metabolites of a chloropropene isomer in liver tissue.

-

Subjects: Male Swiss-Webster mice.

-

Test Substance Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).

-

Administer the substance via intraperitoneal (IP) injection. A dose of 350 mg/kg was used for individual 1,3-dichloropropene isomers.[9]

-

-

Sample Collection:

-

Euthanize groups of mice at various time points post-injection (e.g., 0, 10, 30, 60, 90, 150 minutes).

-

Immediately excise the liver, rinse with cold saline, blot dry, and flash-freeze in liquid nitrogen. Store at -80 °C until analysis.

-

-

Sample Analysis (GC/MS):

-

Homogenize a known weight of liver tissue in a suitable buffer.

-

Perform a liquid-liquid or solid-phase extraction to isolate the parent compound and its epoxide metabolite.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify the concentrations of this compound and this compound oxide.

-

-

Data Analysis:

-

Plot the concentration of the parent compound and the metabolite in the liver versus time.

-

Determine the time to maximum concentration (Tmax) and calculate the decay kinetics (e.g., first-order) and biological half-life of the compounds in the liver tissue.[9]

-

Conclusion

This compound is a valuable but hazardous chemical. Its high flammability, potential for forming explosive vapor-air mixtures, and significant health risks—including acute toxicity and potential carcinogenicity—demand the highest standards of safety. Professionals handling this substance must utilize appropriate engineering controls, consistently wear the correct PPE, and be thoroughly familiar with emergency procedures. A comprehensive understanding of its properties and risks, as outlined in this guide, is the foundation for its safe and effective use in research and development.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. CIS-1,3-DICHLORO-1-PROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Use of cis-1-Chloropropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific, detailed experimental protocols and quantitative data for the direct use of cis-1-chloropropene in the palladium-catalyzed cross-coupling reactions described below. The following application notes and protocols are based on established methodologies for analogous (Z)-vinyl chlorides. The provided quantitative data is representative and should be considered as a starting point for optimization.

Introduction to this compound in Organic Synthesis

This compound ((Z)-1-chloroprop-1-ene) is a reactive organohalogen compound that serves as a valuable building block in organic synthesis.[1] Its vinyl chloride moiety, with a defined cis (or Z) stereochemistry, allows for the stereospecific construction of complex organic molecules. This is particularly important in the synthesis of pharmaceuticals, agrochemicals, and natural products where precise stereochemical control is crucial for biological activity.[1]

The primary utility of this compound lies in its participation in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of the cis-propenyl unit into a wide range of molecular scaffolds. This application note focuses on the use of this compound in several key palladium-catalyzed cross-coupling reactions: the Suzuki, Heck, and Sonogashira reactions. Additionally, the formation of a Grignard reagent from this compound and its subsequent use in Kumada coupling, as well as the generation of organozinc and organotin reagents for Negishi and Stille couplings, respectively, are discussed as potential synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 16136-84-8 |

| Molecular Formula | C₃H₅Cl |

| Molecular Weight | 76.52 g/mol |

| Boiling Point | 32.8 °C |

| Melting Point | -134.8 °C |

| Density | 0.9347 g/cm³ at 20 °C |

| Appearance | Colorless liquid |

Safety and Handling

This compound is a flammable and volatile liquid. It is harmful if swallowed or inhaled and causes skin and eye irritation.[2][3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as a vinyl chloride, can participate in these reactions, generally with retention of the Z-stereochemistry of the double bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl boronic acid would be expected to yield the corresponding (Z)-alkene.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a (Z)-Vinyl Chloride with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(Z)-Vinyl chloride (e.g., this compound) (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the (Z)-vinyl chloride, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (Z)-1-phenylprop-1-ene | 85 |

| 2 | 4-Methoxyphenylboronic acid | (Z)-1-(4-methoxyphenyl)prop-1-ene | 82 |

| 3 | 4-Trifluoromethylphenylboronic acid | (Z)-1-(4-(trifluoromethyl)phenyl)prop-1-ene | 78 |

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[4][5] This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with an alkene, such as styrene or an acrylate, would be expected to produce a substituted 1,3-diene with retention of the Z configuration of the propenyl group.

Representative Experimental Protocol: Heck Reaction of a (Z)-Vinyl Chloride with an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(Z)-Vinyl chloride (e.g., this compound) (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., styrene) (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium(II) acetate and tri(o-tolyl)phosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed DMF, followed by the (Z)-vinyl chloride, alkene, and triethylamine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Heck Reaction

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | (Z)-1-phenylpenta-1,3-diene | 75 |

| 2 | Methyl acrylate | Methyl (2Z,4E)-hexa-2,4-dienoate | 70 |

| 3 | 4-Vinylpyridine | 4-((1Z,3E)-penta-1,3-dien-1-yl)pyridine | 68 |

Diagram: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][6] This reaction is a reliable method for the synthesis of enynes. The coupling of this compound with a terminal alkyne would stereospecifically produce a (Z)-enyne.

Representative Experimental Protocol: Sonogashira Coupling of a (Z)-Vinyl Chloride with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(Z)-Vinyl chloride (e.g., this compound) (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed THF, followed by the (Z)-vinyl chloride, terminal alkyne, and triethylamine via syringe.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | (Z)-1-phenylpent-1-en-3-yne | 90 |

| 2 | 1-Hexyne | (Z)-dec-4-en-6-yne | 85 |

| 3 | Trimethylsilylacetylene | (Z)-1-(trimethylsilyl)pent-1-en-3-yne | 88 |

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Other Potential Cross-Coupling Reactions

While specific examples are scarce, this compound could potentially be utilized in other important cross-coupling reactions through the formation of its corresponding organometallic reagents.

-

Kumada Coupling: Formation of the Grignard reagent, (Z)-prop-1-en-1-ylmagnesium chloride, from this compound and magnesium metal would allow for its use in nickel- or palladium-catalyzed Kumada coupling with aryl or vinyl halides.

-

Negishi Coupling: The Grignard reagent can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc reagent, (Z)-prop-1-en-1-ylzinc chloride, for use in Negishi coupling.

-

Stille Coupling: The synthesis of an organotin reagent, such as (Z)-tributyl(prop-1-en-1-yl)stannane, from this compound would enable its participation in Stille coupling reactions.

Conclusion

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]